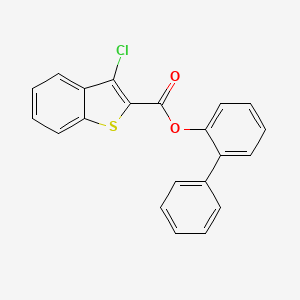
2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate (BCB) is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BCB is a member of the benzothiophene family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to have a number of biochemical and physiological effects. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to protect against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has several advantages for lab experiments. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is stable and can be easily synthesized in large quantities. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has some limitations for lab experiments. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is insoluble in water, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and pharmacodynamics of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate are not well understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate. One potential area of research is the development of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties. Another potential area of research is the investigation of the role of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate in the regulation of immune responses. Finally, the potential use of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
Conclusion
In conclusion, 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. The mechanism of action of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate, including the development of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties and investigation of the role of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate in the regulation of immune responses.
Synthesemethoden
2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is synthesized by the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with biphenyl-2-ol in the presence of a base. The reaction proceeds through an esterification process, resulting in the formation of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate. The purity and yield of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.
Eigenschaften
IUPAC Name |
(2-phenylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO2S/c22-19-16-11-5-7-13-18(16)25-20(19)21(23)24-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPKZECJEDXKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylphenyl) 3-chloro-1-benzothiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5214786.png)
![[1-(3-cyclohexen-1-ylmethyl)-3-piperidinyl]methanol](/img/structure/B5214793.png)
![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-naphthylmethyl)propanamide](/img/structure/B5214823.png)

![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)


![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)
![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5214864.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)